molecular formula C20H20BrNO4S B12064949 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-bromonaphthalen-2-ol

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-bromonaphthalen-2-ol

Cat. No.: B12064949
M. Wt: 450.3 g/mol
InChI Key: IJZQBSHAMXXAMX-UHFFFAOYSA-N
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Description

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-bromonaphthalen-2-ol is a complex organic compound characterized by its unique structure, which includes a bromonaphthalene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-bromonaphthalen-2-ol typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the naphthalene core, followed by the introduction of the bromine atom through electrophilic bromination. Subsequent steps involve the introduction of the methylsulfonamido, methoxy, and dimethylphenyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-bromonaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-bromonaphthalen-2-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-bromonaphthalen-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromonaphthalene derivatives and sulfonamido-substituted phenyl compounds. Examples include:

  • 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-chloronaphthalen-2-ol
  • 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-fluoronaphthalen-2-ol

Uniqueness

The uniqueness of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-bromonaphthalen-2-ol lies in its specific combination of functional groups and their arrangement on the naphthalene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H20BrNO4S

Molecular Weight

450.3 g/mol

IUPAC Name

N-[2-(7-bromo-2-hydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide

InChI

InChI=1S/C20H20BrNO4S/c1-11-9-16(22-27(4,24)25)18(12(2)20(11)26-3)19-15-10-14(21)7-5-13(15)6-8-17(19)23/h5-10,22-23H,1-4H3

InChI Key

IJZQBSHAMXXAMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=C(C=C3)Br)O)NS(=O)(=O)C

Origin of Product

United States

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